Cas no 2514-70-7 (1,3-Propanediol,2,2-bis[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate)
2514-70-7 structure
Product Name:1,3-Propanediol,2,2-bis[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate
Numero CAS:2514-70-7
MF:C29H28O12S4
MW:696.785424232483
CID:291467
PubChem ID:238874
Update Time:2025-04-19
1,3-Propanediol,2,2-bis[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Propanediol,2,2-bis[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate
- [3-(benzenesulfonyloxy)-2,2-bis(benzenesulfonyloxymethyl)propyl] benzenesulfonate
- 3-[(phenylsulfonyl)oxy]-2,2-bis{[(phenylsulfonyl)oxy]methyl}propyl benzenesulfonate
- MFCD00025031
- 2,2-Bis{[(benzenesulfonyl)oxy]methyl}propane-1,3-diyl dibenzenesulfonate
- 2,2-bis(benzenesulfonyloxymethyl)-1,3-propanediol dibenzenesulfonate
- DTXSID60286005
- 2514-70-7
- 2,2-bis((phenylsulfonyloxy)methyl)propane-1,3-diyl dibenzenesulfonate
- 2,2-BIS(HYDROXYMETHYL)-1,3-PROPANEDIOL TETRABENZENESULFONATE
- NSC-43436
- Penetek tetrabenzenesulfonate
- SCHEMBL2058282
- NSC43436
- USQQFBRJEIDVBV-UHFFFAOYSA-N
- AKOS024361095
-
- Inchi: 1S/C29H28O12S4/c30-42(31,25-13-5-1-6-14-25)38-21-29(22-39-43(32,33)26-15-7-2-8-16-26,23-40-44(34,35)27-17-9-3-10-18-27)24-41-45(36,37)28-19-11-4-12-20-28/h1-20H,21-24H2
- Chiave InChI: USQQFBRJEIDVBV-UHFFFAOYSA-N
- Sorrisi: S(C1C=CC=CC=1)(=O)(=O)OCC(COS(C1C=CC=CC=1)(=O)=O)(COS(C1C=CC=CC=1)(=O)=O)COS(C1C=CC=CC=1)(=O)=O
Proprietà calcolate
- Massa esatta: 696.04644
- Massa monoisotopica: 696.046
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 45
- Conta legami ruotabili: 16
- Complessità: 1120
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.3
- Superficie polare topologica: 207Ų
Proprietà sperimentali
- Densità: 1.447
- Punto di ebollizione: 855°Cat760mmHg
- Punto di infiammabilità: 470.9°C
- Indice di rifrazione: 1.607
- PSA: 173.48
1,3-Propanediol,2,2-bis[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate Letteratura correlata
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
2514-70-7 (1,3-Propanediol,2,2-bis[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate) Prodotti correlati
- 4873-56-7(Isobutyl p-toluenesulfonate)
- 75620-67-6(Neopentyl Benzenesulfonate)
- 80-42-2(Propyl benzenesulfonate)
- 80-44-4(Butyl Benzenesulfonate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti